Enrofloxacin N-Oxide Hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H23ClFN3O4 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
1-cyclopropyl-7-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-2-23(27)7-5-21(6-8-23)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-22(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H |
InChI Key |
MASDIXGUGDVQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-].Cl |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Studies of Enrofloxacin N Oxide Hydrochloride
Synthetic Routes and Methodologies for Enrofloxacin (B1671348) N-Oxide Formation
The synthesis of Enrofloxacin N-Oxide is primarily achieved through the controlled oxidation of the tertiary amine in the piperazine (B1678402) ring of the parent enrofloxacin molecule. The most common and effective oxidizing agents for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). nih.govresearchgate.netscienceinfo.com The choice of oxidant and reaction conditions is crucial to ensure selective N-oxidation without affecting other sensitive functional groups within the enrofloxacin structure.
Using meta-Chloroperoxybenzoic Acid (m-CPBA):
m-CPBA is a widely used reagent for the N-oxidation of amines due to its high selectivity and reactivity under mild conditions. scienceinfo.commdpi.com The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), at or below room temperature. researchgate.net The stoichiometry of m-CPBA to enrofloxacin is a critical parameter to control, as the piperazine ring in enrofloxacin contains two tertiary amine nitrogens that could potentially be oxidized. To favor the formation of the mono-N-oxide, a slight excess of m-CPBA is generally used.
A general procedure involves dissolving enrofloxacin in a suitable solvent and adding a solution of m-CPBA dropwise while maintaining a controlled temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the by-product, meta-chlorobenzoic acid, and any unreacted m-CPBA can be removed by a basic wash or chromatography.
Using Hydrogen Peroxide (H₂O₂):
Hydrogen peroxide is a more cost-effective and environmentally benign oxidizing agent compared to peroxy acids. researchgate.netnih.gov However, the uncatalyzed oxidation of tertiary amines with H₂O₂ is often slow. nih.gov To enhance the reaction rate, catalysts or activators are frequently employed. The reaction can be performed in various solvents, including water or alcohols. google.com The use of urea-hydrogen peroxide (UHP), a stable solid source of H₂O₂, in the presence of an acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA), can generate a powerful oxidant, trifluoroperacetic acid, in situ. sci-hub.se
Formation of the Hydrochloride Salt:
Once the Enrofloxacin N-Oxide base is synthesized and purified, it can be converted to its hydrochloride salt. This is typically achieved by treating a solution of the N-oxide with hydrochloric acid (HCl). nih.govmdpi.com The HCl can be in the form of an aqueous solution, a gas, or a solution in an organic solvent like diethyl ether or methanol (B129727). nih.govnih.gov The resulting Enrofloxacin N-Oxide Hydrochloride salt generally exhibits improved water solubility and crystallinity compared to the free base, which facilitates its handling and formulation. nih.gov
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature | Key Considerations |
| m-CPBA | Dichloromethane, Chloroform | 0°C to Room Temperature | Stoichiometry control to avoid di-N-oxide formation. |
| Hydrogen Peroxide (H₂O₂) | Water, Alcohols | Room Temperature to 60°C | Often requires a catalyst or activator for efficient reaction. |
| Urea-Hydrogen Peroxide/TFAA | Dioxane, Chloroform | 0°C to 50°C | In situ generation of a powerful oxidant. |
Chemical Derivatization Strategies for Enhancing N-Oxide Stability or Solubility
The N-oxide functional group, being highly polar and capable of forming strong hydrogen bonds, generally increases the water solubility of a parent drug molecule. nih.govnih.govacs.org However, further derivatization can be explored to fine-tune these properties.
Prodrug Approaches:
The N-oxide itself can be considered a prodrug of the parent amine, as it can be reduced back to the tertiary amine in vivo. nih.gov This strategy can be utilized to modify the pharmacokinetic profile of enrofloxacin. Further derivatization of the N-oxide could create second-generation prodrugs with even more desirable properties. For instance, esterification of the carboxylic acid group of Enrofloxacin N-Oxide could enhance its lipophilicity, potentially improving its membrane permeability. nih.gov
Salt Formation:
While the focus of this article is the hydrochloride salt, the formation of other pharmaceutically acceptable salts of Enrofloxacin N-Oxide represents a key derivatization strategy. Salts with different counter-ions (e.g., mesylate, citrate (B86180), tartrate) can exhibit varying degrees of solubility, stability, and hygroscopicity. researchgate.netdovepress.comnih.gov The selection of an appropriate salt form is a critical step in drug development. For example, mesylate salts are known for their high water solubility and low tendency to form hydrates. dovepress.comnih.gov
Complexation:
The solubility of Enrofloxacin N-Oxide could also be enhanced through complexation with cyclodextrins. mdpi.com These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate poorly soluble guest molecules and increase their apparent water solubility. mdpi.com
| Derivatization Strategy | Potential Advantage | Example Modification |
| Prodrug Synthesis | Improved lipophilicity, altered pharmacokinetics | Esterification of the carboxylic acid group. |
| Alternative Salt Formation | Modified solubility, stability, and hygroscopicity | Formation of mesylate or citrate salts. |
| Cyclodextrin Complexation | Enhanced aqueous solubility | Encapsulation in hydroxypropyl-β-cyclodextrin. |
Mechanistic Investigations of N-Oxidation Reactions in Controlled Chemical Environments
The mechanism of N-oxidation of tertiary amines, such as the piperazine moiety in enrofloxacin, depends on the oxidizing agent used.
Mechanism with Peroxy Acids (e.g., m-CPBA):
The oxidation of a tertiary amine with a peroxy acid is believed to proceed through a concerted mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic peroxy oxygen of the m-CPBA. This is followed by a proton transfer from the hydroxyl group of the m-CPBA to the carbonyl oxygen, leading to the formation of the N-oxide and the corresponding carboxylic acid (meta-chlorobenzoic acid in this case). The reaction is generally considered to be an electrophilic attack on the nitrogen atom.
Mechanism with Hydrogen Peroxide:
The uncatalyzed reaction of a tertiary amine with hydrogen peroxide is slow because H₂O₂ is a weaker electrophile than a peroxy acid. The reaction is thought to involve a nucleophilic attack of the amine on one of the oxygen atoms of the H₂O₂, leading to the formation of a hydroperoxide intermediate, which then collapses to the N-oxide and water.
When a catalyst is used, the mechanism is altered. For example, with a metal catalyst, the formation of metal-peroxo species can occur, which are more potent oxidizing agents. orgsyn.org In the case of the UHP/TFAA system, the in situ generated trifluoroperacetic acid acts as the primary oxidant, following a mechanism similar to that of m-CPBA.
Factors Influencing the Reaction:
Several factors can influence the N-oxidation reaction in a controlled environment:
Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen atom can affect the rate of oxidation. In enrofloxacin, the two nitrogen atoms of the piperazine ring have different steric environments, which may lead to regioselectivity in the oxidation.
Electronic Effects: The basicity of the nitrogen atom influences its nucleophilicity. Electron-withdrawing groups near the amine can decrease its reactivity towards oxidation.
Solvent Effects: The polarity of the solvent can influence the reaction rate by stabilizing the transition state. Polar protic solvents can form hydrogen bonds with the N-oxide product. nih.gov
Biotransformation and Metabolic Pathways of Enrofloxacin Yielding N Oxide
Enzymatic Mechanisms of Enrofloxacin (B1671348) N-Oxidation in Biological Systems
The N-oxidation of enrofloxacin is primarily an enzymatic process mediated by phase I metabolic enzymes. The formation of N-oxide metabolites from drugs containing tertiary nitrogen is a major metabolic route, often carried out by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com In the case of fluoroquinolones, most metabolic reactions occur via microsomal oxidative mechanisms at the cytochrome P-450 site. nih.gov
Studies have shown that enrofloxacin interacts with and can inhibit specific CYP isozymes. For instance, enrofloxacin has demonstrated a strong, concentration-dependent inhibition of CYP1A1 and CYP1A2 in rat liver microsomes. nih.gov It has also been shown to inhibit CYP3A in sea bass and chickens. nih.govnih.gov While the N-deethylation of enrofloxacin to its main metabolite, ciprofloxacin (B1669076), is known to be carried out by the P450 system, the specific enzymes responsible for the direct N-oxidation of the piperazine (B1678402) ring to form Enrofloxacin N-oxide are part of this superfamily. nih.govresearchgate.net The transformation of enrofloxacin by fungi, which includes N-oxidation, is considered similar to the mammalian metabolism of other fluoroquinolones. nih.gov Although direct enzymatic studies on Enrofloxacin N-oxide formation are not extensively detailed, the collective evidence points to the central role of hepatic monooxygenases, particularly CYP and potentially FMO enzymes, in this specific metabolic conversion. hyphadiscovery.comnih.gov
Microbiological Transformation of Enrofloxacin into N-Oxide Metabolites
Microorganisms, particularly fungi, have been shown to be capable of transforming enrofloxacin into its N-oxide metabolite. This biotransformation is a significant pathway in environmental settings and serves as a model for mammalian metabolism.
Several fungal species have been identified as effective agents in the biotransformation of enrofloxacin, with N-oxidation being a prominent reaction. The zygomycetous soil fungus Mucor ramannianus has been extensively studied as a model for this process. nih.govnih.gov In cultures of Mucor ramannianus dosed with enrofloxacin, Enrofloxacin N-oxide was identified as the principal metabolite. nih.govnih.govresearchgate.netresearchgate.net
Another fungal model, the plant pathogenic fungus Rhizoctonia solani, has also been shown to metabolize enrofloxacin to Enrofloxacin N-oxide. Furthermore, wood-decaying basidiomycetes like Gloeophyllum striatum are known to metabolize enrofloxacin through various pathways, including N-oxidation. nih.govresearchgate.net
Table 1: Fungal Biotransformation of Enrofloxacin to Enrofloxacin N-Oxide
| Fungal Species | Metabolite Identified | Relative Abundance/Yield | Reference |
| Mucor ramannianus | Enrofloxacin N-oxide | 62% of total absorbance | nih.govnih.govresearchgate.net |
| Rhizoctonia solani | Enrofloxacin N-oxide | 14.4% of total peak area |
These fungal systems demonstrate a significant capacity for N-oxidation, providing valuable models for understanding the metabolic fate of enrofloxacin.
The transformation of enrofloxacin by bacterial systems, specifically leading to the formation of Enrofloxacin N-oxide, is not as well-documented as fungal biotransformation. While bacteria are known to develop resistance to enrofloxacin and can degrade the compound, the specific production of the N-oxide metabolite is less clear. dovepress.comresearchgate.net Some studies have investigated the impact of enrofloxacin on the microbial community structure in aquatic environments. For instance, high concentrations of enrofloxacin have been shown to increase the relative abundance of Actinomycetes. nih.gov Actinomycetes are recognized for their vast metabolic capabilities and production of bioactive compounds, but a direct link to Enrofloxacin N-oxide formation has not been established in the available research. nih.govmdpi.com Therefore, while bacterial interactions with enrofloxacin are extensive, specific pathways leading to N-oxide formation remain an area requiring further investigation.
In Vivo Formation of Enrofloxacin N-Oxide as a Metabolite in Animal Models
In most animal species, the primary metabolic pathway for enrofloxacin is N-deethylation, which converts it to the active metabolite ciprofloxacin. nih.goveuropa.eu The biotransformation process of enrofloxacin in animals also includes other reactions such as oxidation and the opening of the piperazinyl ring. nih.gov
While oxidation is a recognized metabolic route, the specific in vivo formation of Enrofloxacin N-oxide as a significant metabolite in animal models like cattle, pigs, and poultry has not been extensively reported. nih.goveuropa.eu For instance, in pigs, the conversion of enrofloxacin to ciprofloxacin is minimal, suggesting alternative metabolic pathways may be more prominent in this species; however, the N-oxide has not been identified as a major resulting metabolite. nih.gov Regulatory evaluations for residue levels in food-producing animals typically focus on the sum of enrofloxacin and ciprofloxacin, without specific mention of the N-oxide metabolite. dovepress.comeuropa.eu This suggests that while it may be formed, it is not considered a major residue of concern in the studied species. In contrast, N-oxidation of the piperazine ring is a known metabolic pathway for other fluoroquinolones like ofloxacin, pefloxacin, and fleroxacin (B1672770) in animals. nih.gov
Comparative Metabolic Fate of Enrofloxacin and Related Fluoroquinolone N-Oxides
The metabolic fate of fluoroquinolones varies considerably among different compounds within the class, particularly concerning reactions at the piperazinyl moiety. nih.gov N-oxidation is a common but variable pathway for piperazinyl-substituted fluoroquinolones. nih.gov For example, N-oxidation of the methylpiperazine rings is a known metabolic route for ofloxacin, pefloxacin, and fleroxacin. nih.gov
Information on "Enrofloxacin N-Oxide Hydrochloride" is Not Available in Publicly Accessible Scientific Literature
A comprehensive review of publicly available scientific literature reveals a significant lack of specific research data on the chemical compound "this compound." Consequently, an article detailing its specific pharmacokinetic profile as requested cannot be generated.
The existing body of research focuses overwhelmingly on the parent drug, Enrofloxacin , and its primary and pharmacologically active metabolite, Ciprofloxacin . nih.govnih.govavma.orgfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.netfrontiersin.org Enrofloxacin is a fluoroquinolone antibiotic developed exclusively for veterinary use and is known for its broad-spectrum antibacterial activity. nih.govyoutube.com
The metabolic pathway of enrofloxacin in animals is well-documented, with the primary route being N-dealkylation to form ciprofloxacin. nih.gov While other minor metabolic transformations, such as oxidation, do occur, the resulting metabolites are found in very low concentrations. inchem.org For instance, one study in rats noted four other metabolites besides ciprofloxacin, each constituting less than 2% of the total residue. inchem.org However, specific pharmacokinetic parameters for an "N-Oxide" metabolite, including its absorption, distribution, elimination kinetics, plasma protein binding, and allometric scaling, are not detailed in the available literature.
Therefore, it is not possible to provide a scientifically accurate and thorough article on "this compound" that adheres to the requested detailed outline. The scientific community's research has centered on enrofloxacin and ciprofloxacin due to their therapeutic significance.
After a comprehensive search of scientific literature, it is not possible to generate the requested article on "this compound" according to the provided outline. There is a significant lack of specific, detailed research data on the pharmacodynamic and biological activity of the Enrofloxacin N-Oxide metabolite.
The vast majority of available research focuses on the parent drug, Enrofloxacin, and its primary active metabolite, Ciprofloxacin. While Enrofloxacin N-Oxide is identified as a metabolite, its independent antimicrobial properties are not sufficiently studied to provide the scientifically accurate and detailed content required for each section and subsection of your outline.
Specifically, the following information for Enrofloxacin N-Oxide is not available in the public scientific domain:
In Vitro Antimicrobial Activity: There is a lack of published data tables with Minimal Inhibitory Concentrations (MICs) of Enrofloxacin N-Oxide against a range of relevant bacterial pathogens.
Comparative Potency: Scientific studies comparing the potency of Enrofloxacin N-Oxide to its parent compound, Enrofloxacin, and other metabolites like Ciprofloxacin, are not available.
Molecular Target Interactions: While the general mechanism of fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, there are no specific studies investigating the direct interaction or inhibitory activity of Enrofloxacin N-Oxide with these enzymes.
Bacterial Growth Inhibition Data: Detailed findings on the influence of Enrofloxacin N-Oxide on bacterial growth inhibition and its specific MICs are not documented.
Due to the absence of this critical data, creating a "thorough, informative, and scientifically accurate" article that strictly adheres to the provided outline is not feasible. Attempting to do so would require speculation or the incorrect attribution of properties from other compounds, which would not meet the required quality standards.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques (HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of enrofloxacin and its metabolites. ajptr.comcabidigitallibrary.org Reversed-phase HPLC is commonly employed, using a C18 column to separate the compounds. ajptr.comcabidigitallibrary.org
A typical HPLC method involves:
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ajptr.comcabidigitallibrary.org
Detection: A UV detector set at a wavelength where the compound absorbs light, often around 280 nm. ajptr.comnih.gov
Flow Rate: Commonly set at 1.0 ml/min. ajptr.com
For higher sensitivity and specificity, especially at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique couples the separation power of HPLC with the precise mass detection of a mass spectrometer, allowing for unambiguous identification and quantification. nih.gov
Spectroscopic Methods (UV-Vis, NMR)
UV-Vis Spectrophotometry: As a chromophore-containing molecule, Enrofloxacin N-Oxide Hydrochloride can be detected using UV-Vis spectroscopy. The maximum absorbance is typically observed around 280 nm, which is used for detection in HPLC systems. ajptr.com Derivative spectrophotometry has also been developed as a cost-effective method for its determination in samples like milk. rjptonline.org
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for the structural elucidation of new compounds. It would be used during the synthesis and characterization of this compound to confirm its chemical structure by analyzing the magnetic properties of its atomic nuclei. nih.gov
Method Validation Parameters
To ensure the reliability of analytical results, any method used for quantification must be properly validated. Key validation parameters include:
| Parameter | Description | Example Findings | Source(s) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficients (r²) are typically >0.99. | nih.govrjptonline.org |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantified. | For enrofloxacin, LODs have been reported in the range of 3.03 µg/g to 18.9 ng/mL depending on the method and matrix. | nih.govveterinaryworld.org |
| Limit of Quantification (LOQ) | The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. | For enrofloxacin, LOQs have been reported in the range of 10.1 µg/g to 57.3 ng/mL. | nih.govveterinaryworld.org |
| Accuracy | The closeness of the test results to the true value. Often expressed as percent recovery. | Accuracy values for enrofloxacin detection methods are often within 5-10%. | nih.govveterinaryworld.org |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Expressed as relative standard deviation (%RSD). | Inter-day and intra-day precision values are typically required to be low, often below 15%. | ajptr.com |
Role As a Metabolite and Impurity
Enrofloxacin (B1671348) N-Oxide Hydrochloride as a Pharmaceutical Impurity Standard
In the context of pharmaceutical manufacturing and quality control, any substance in a drug product other than the active pharmaceutical ingredient (API) is considered an impurity. Since Enrofloxacin N-oxide is a known metabolite, it is also classified as a potential impurity that could arise during the manufacturing process or upon degradation.
Regulatory agencies require that impurities in pharmaceutical products be identified and controlled. Therefore, Enrofloxacin N-Oxide Hydrochloride is synthesized as a high-purity reference standard. klivon.com This standard allows analytical chemists in quality control laboratories to develop and validate methods to detect and quantify this specific impurity in batches of enrofloxacin, ensuring the final product meets safety and quality specifications.
Advanced Analytical Methodologies for Enrofloxacin N Oxide Hydrochloride Characterization and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating and quantifying Enrofloxacin (B1671348) N-Oxide Hydrochloride from complex matrices. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most prominently used techniques, each offering distinct advantages in terms of sensitivity, selectivity, and speed.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for N-Oxide
The development of a robust HPLC method is a cornerstone for the accurate quantification of enrofloxacin and its related substances, including the N-oxide metabolite. A typical stability-indicating RP-HPLC method involves meticulous optimization of several parameters to achieve adequate separation and resolution from the parent drug and other degradation products. scienceopen.comnih.gov
Method development often begins with the selection of a suitable stationary phase, with C18 columns being a popular choice due to their versatility and hydrophobicity. scienceopen.comresearchgate.netveterinaryworld.orgnih.gov For instance, a Kromasil C18 column (250 × 4.6 mm, 5 μm) has been successfully used for the separation of enrofloxacin and its degradation products. nih.gov The mobile phase composition is another critical factor. A common approach involves a gradient elution using a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is often adjusted to control the ionization state of the analyte and improve peak shape. For example, a mobile phase consisting of 0.1% (v/v) triethylamine (B128534) (TEA) in 10 mM KH2PO4 buffer (pH 2.5) and methanol has been employed in a linear gradient program. nih.gov Other methods have utilized a mixture of acetonitrile, methanol, and 0.4% orthophosphoric acid adjusted to pH 2.7. veterinarypharmacon.com
Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, often around 278 nm for enrofloxacin and its derivatives. scienceopen.comnih.govnih.govajptr.com The flow rate is optimized to ensure efficient separation within a reasonable analysis time, with typical rates around 1.0 to 1.5 mL/min. nih.govresearchgate.netnih.govveterinarypharmacon.comajptr.com
Validation of the developed HPLC method is crucial to ensure its reliability and is performed according to ICH guidelines. nih.govveterinarypharmacon.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte peak from other peaks. nih.govveterinarypharmacon.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.govresearchgate.netajptr.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.netajptr.com For enrofloxacin, LOD and LOQ have been reported to be 1.0 µg/ml and 3.0 µg/ml, respectively, in one study. ajptr.com
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. nih.govveterinarypharmacon.comajptr.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govveterinarypharmacon.comajptr.com
Interactive Data Table: HPLC Method Parameters for Fluoroquinolone Analysis
| Parameter | Value/Description | Reference(s) |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) | nih.gov |
| Phenomenex Shimadzu C18 (250 mm x 4.6 mm, 5µm) | researchgate.net | |
| Nucleosil C18 (250 mm x 4.6 mm, 5 µm) | veterinarypharmacon.com | |
| Mobile Phase | 0.1% (v/v) TEA in 10 mM KH2PO4 (pH 2.5) and Methanol (gradient) | nih.gov |
| Acetonitrile:Water (80:20, v/v) | researchgate.net | |
| Acetonitrile:Methanol:0.4% Orthophosphoric acid (pH 2.7) (20:10:70) | veterinarypharmacon.com | |
| Flow Rate | 1.0 mL/min | nih.govresearchgate.netajptr.com |
| 1.5 mL/min | nih.govresearchgate.net | |
| Detection Wavelength | 278 nm | scienceopen.comnih.govnih.gov |
| 270 nm | researchgate.net | |
| 254 nm | veterinarypharmacon.comresearchgate.net | |
| Column Temperature | 35°C | nih.gov |
| 25°C | researchgate.net | |
| 20°C | veterinarypharmacon.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification of N-Oxide
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly specific and sensitive tool for the identification and quantification of Enrofloxacin N-Oxide. This technique is particularly valuable for analyzing complex biological matrices. mdpi.com
In a typical LC-MS/MS method, the chromatographic separation is achieved using a C18 column and a gradient mobile phase, such as 0.1% formic acid in water and 0.1% formic acid in methanol. mdpi.com The eluent from the LC column is introduced into the mass spectrometer, which is often equipped with an electrospray ionization (ESI) source operating in positive ion mode. mdpi.comindiaenvironmentportal.org.in
The mass spectrometer can be operated in various modes. For quantification, selected reaction monitoring (SRM) is commonly used. indiaenvironmentportal.org.inarccjournals.com In SRM, the precursor ion (the protonated molecule [M+H]+ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly enhances selectivity and reduces background noise. For enrofloxacin, precursor-product ion combinations such as m/z 360/316 and 360/245 have been utilized. indiaenvironmentportal.org.inarccjournals.com
Method validation for LC-MS includes parameters similar to HPLC, with a strong emphasis on specificity, linearity, recovery, precision, and the limits of detection and quantification. mdpi.com For instance, a validated HPLC-MS/MS method for detecting enrofloxacin and other antimicrobials in lettuce reported a limit of quantification (LOQ) of 5 μg·kg−1 for enrofloxacin, with calibration curves showing a coefficient of determination (R2) of >0.99. mdpi.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications
UPLC-MS/MS represents a significant advancement over conventional HPLC-MS/MS, offering higher resolution, sensitivity, and faster analysis times due to the use of sub-2 µm particle size columns. mdpi.com This technique is particularly advantageous for the multi-residue analysis of quinolones in various matrices. mdpi.com
UPLC-MS/MS methods for quinolone analysis typically employ a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) acetate) and an organic component (e.g., methanol). nih.gov The mass spectrometer parameters, including spray voltage, ion source temperature, and collision gas pressure, are optimized to achieve maximum sensitivity. nih.gov
The high sensitivity and selectivity of UPLC-MS/MS make it suitable for detecting trace levels of analytes. For example, a method for determining 26 quinolones in poultry feathers reported limits of detection (LOD) and quantification (LOQ) in the range of 0.12–1.31 μg/kg and 0.96–2.60 μg/kg, respectively. mdpi.com The enhanced separation efficiency of UPLC allows for the analysis of a large number of compounds in a single run, making it a powerful tool for screening and monitoring applications. mdpi.comresearchgate.net
Interactive Data Table: LC-MS/MS and UPLC-MS/MS Method Parameters
| Parameter | Value/Description | Technique | Reference(s) |
| Column | Sunfire C18 (150 × 2.1 mm, 3.5 μm) | HPLC-MS/MS | mdpi.com |
| Agilent Poroshell EC C18 (50 x 4.6 mm, 2.7 µm) | LC-MS/MS | arccjournals.com | |
| Mobile Phase | 0.1% Formic acid in Water (A) and 0.1% Formic acid in Methanol (B) (gradient) | HPLC-MS/MS | mdpi.com |
| Water with 1 mL/L formic acid and 2 mmol/L ammonium acetate (B1210297) (A) and Methanol (B) (gradient) | UPLC-MS/MS | nih.gov | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Both | mdpi.comarccjournals.com |
| Mass Spectrometry Mode | Selected Reaction Monitoring (SRM) | Both | indiaenvironmentportal.org.inarccjournals.com |
| Precursor/Product Ions (Enrofloxacin) | m/z 360/316, 360/245 | LC-MS/MS | indiaenvironmentportal.org.inarccjournals.com |
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of Enrofloxacin N-Oxide, providing detailed information about its molecular structure and functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are key methods employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Enrofloxacin N-Oxide
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it invaluable for the structural elucidation of Enrofloxacin N-Oxide. nih.gov Both ¹H NMR and ¹³C NMR spectra are utilized to identify the different atoms and their connectivity within the molecule.
In the ¹H NMR spectrum of enrofloxacin, specific signals can be assigned to the various protons in the molecule. For example, signals corresponding to the aromatic ring protons, the piperazine (B1678402) ring protons, and the cyclopropyl (B3062369) group protons can be identified. researchgate.net By comparing the NMR spectrum of Enrofloxacin N-Oxide to that of the parent enrofloxacin, changes in chemical shifts can reveal the site of N-oxidation. The formation of the N-oxide will typically cause a downfield shift in the signals of the protons adjacent to the newly formed N-O bond.
Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net The chemical shift of each carbon atom is sensitive to its local electronic environment. The oxidation of the nitrogen atom in the piperazine ring to form the N-oxide will alter the electronic environment of the neighboring carbon atoms, leading to observable changes in their ¹³C NMR chemical shifts.
Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of Enrofloxacin N-Oxide
FTIR and UV-Vis spectroscopy provide complementary information for the structural characterization of Enrofloxacin N-Oxide.
FTIR Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of enrofloxacin exhibits characteristic absorption bands corresponding to its various functional groups, such as the O-H stretching of the carboxylic acid, the C=O stretching of the ketone and carboxylic acid, C-N stretching, and C-H stretching. amazonaws.comnih.gov For Enrofloxacin N-Oxide, the formation of the N-O bond is expected to give rise to a new characteristic absorption band in the FTIR spectrum, typically in the region of 950-970 cm⁻¹. Additionally, changes in the positions and intensities of other bands, particularly those associated with the piperazine ring, can provide further evidence for N-oxidation.
UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of enrofloxacin shows characteristic absorption maxima. The formation of the N-oxide can lead to a shift in these absorption maxima (either a bathochromic or hypsochromic shift) and/or a change in the molar absorptivity. This is because the N-O group can act as a chromophore or an auxochrome, influencing the electronic structure of the molecule. For example, the UV spectrum of enrofloxacin in aqueous solution can be scanned between 200-400 nm to observe its absorption characteristics. nih.gov
Interactive Data Table: Spectroscopic Data for Enrofloxacin
| Technique | Key Observations/Wavenumbers (cm⁻¹) | Reference(s) |
| FTIR | ~3451: O-H stretching (carboxylic acid) | amazonaws.com |
| ~1684: C=O stretching (carbonyl) | amazonaws.com | |
| ~1471: C-C stretching | amazonaws.com | |
| ~1254: C-N stretching (aromatic amine) | amazonaws.com | |
| UV-Vis | Maximum absorbance around 280 nm | ajptr.com |
Application of Certified Reference Standards for Enrofloxacin N-Oxide Hydrochloride
The accuracy and reliability of any analytical method used for the characterization and quantification of a specific compound are fundamentally dependent on the quality of the reference material used for calibration and validation. In the context of this compound, a significant metabolite of the widely used veterinary antibiotic Enrofloxacin, the use of Certified Reference Standards (CRMs) is indispensable for ensuring that analytical data is fit for its intended purpose, whether for regulatory compliance, pharmacokinetic studies, or quality control of pharmaceutical products.
Certified Reference Standards are highly characterized materials that are accompanied by a certificate of analysis stating the property values, including purity and uncertainty. researchgate.netlgcstandards.com These standards are produced under stringent quality management systems, often with accreditation to international standards such as ISO 17034 and ISO/IEC 17025, which guarantees their traceability and reliability. researchgate.netlgcstandards.com For this compound, CRMs serve several critical functions in advanced analytical methodologies.
The primary application of a Certified Reference Standard for this compound is in the calibration of analytical instruments. In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), a series of standard solutions of known concentrations, prepared from the CRM, are analyzed to generate a calibration curve. This curve establishes the relationship between the instrument response (e.g., peak area) and the concentration of the analyte. The accuracy of all subsequent quantitative measurements of this compound in unknown samples is directly reliant on the accuracy of this calibration curve.
Furthermore, CRMs are essential for the validation of analytical methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. Key validation parameters, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), are assessed using the CRM. While specific validation data for methods quantifying this compound using its dedicated CRM is not extensively published, the principles can be illustrated by the validation of methods for the parent compound, Enrofloxacin, which are well-documented.
For instance, a study on the validation of an HPLC method for Enrofloxacin reported excellent linearity over a concentration range of 5-25 µg/mL, with a correlation coefficient (r²) of 0.9996. ajptr.com The accuracy, determined by recovery studies at three different concentration levels, would similarly rely on a well-characterized CRM. In another HPLC method validation for Enrofloxacin, the accuracy was found to be between 99.916% and 100.762%. ugm.ac.id
The precision of a method, which describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, is also evaluated using the CRM. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). For example, a validated HPLC method for Enrofloxacin demonstrated a relative standard deviation (RSD) for precision ranging from 5.333% to 10.831%. ugm.ac.id
The limits of detection (LOD) and quantification (LOQ) are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. These are determined statistically from the response of the blank and low-concentration standards prepared from the CRM. In a reported method, the LOD and LOQ for Enrofloxacin were found to be 1.0 µg/mL and 3.0 µg/mL, respectively. ajptr.com Another study reported even lower limits of 0.003 µg/mL for LOD and 0.011 µg/mL for LOQ, highlighting the sensitivity of modern HPLC methods. ugm.ac.id
The following interactive table summarizes typical validation parameters that would be assessed using a Certified Reference Standard for this compound, with illustrative data from published Enrofloxacin studies:
| Validation Parameter | Description | Example Finding for Enrofloxacin | Reference |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) of 0.9999 over a concentration range of 0.1 to 10 µg/mL. | ugm.ac.id |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery values between 99.916% and 100.762%. | ugm.ac.id |
| Precision (RSD) | The degree of scatter between a series of measurements. | Intra-day and inter-day precision with RSD values typically below 15%. | nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 0.003 µg/mL | ugm.ac.id |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 0.011 µg/mL | ugm.ac.id |
In more advanced analytical techniques, such as those employing mass spectrometry (MS), isotope-labeled internal standards are often used to improve accuracy and precision. nih.gov These are CRMs where one or more atoms in the molecule have been replaced by a heavy isotope (e.g., ¹³C, ¹⁵N, D). For the analysis of this compound, a stable isotope-labeled version would be the ideal internal standard. This standard is added to the sample at a known concentration at the beginning of the analytical process. As it is chemically identical to the analyte, it co-elutes in chromatography and experiences the same effects of sample preparation (e.g., extraction losses) and instrument variability (e.g., ionization suppression in MS). nih.gov By measuring the ratio of the signal from the native analyte to the signal from the isotope-labeled internal standard, a highly accurate quantification can be achieved. The availability of stable isotope-labeled Enrofloxacin suggests the feasibility of producing and using a similar standard for its N-oxide metabolite. lgcstandards.com
Impurity Profiling and Degradation Product Analysis of Enrofloxacin N Oxide Hydrochloride
Identification and Structural Elucidation of Related Substances and Degradation Products of Enrofloxacin (B1671348) N-Oxide
The analysis of impurities and degradation products is crucial for ensuring the quality and safety of any pharmaceutical substance. In the context of Enrofloxacin, Enrofloxacin N-Oxide is a well-documented metabolite and degradation product. nih.govscience.gov It is commercially available as a reference standard, often in its hydrochloride salt form, to facilitate its identification and quantification in drug products. lgcstandards.comlgcstandards.comscribd.comamazonaws.com
Microbiological transformation studies have been instrumental in identifying related substances. For instance, the fungus Mucor ramannianus has been shown to metabolize enrofloxacin into three primary products: Enrofloxacin N-oxide, N-acetylciprofloxacin, and desethylene-enrofloxacin. nih.gov In one study, after 21 days of incubation, Enrofloxacin N-oxide accounted for the majority (62%) of the metabolites formed. nih.govscience.gov
The structural elucidation of these products is typically achieved using a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is used to separate the parent drug from its related substances. nih.gov Subsequently, techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to determine the precise chemical structures of these isolated compounds. nih.govresearchgate.net For Enrofloxacin N-oxide, NMR analysis shows characteristic shifts in the protons of the ethyl group on the piperazine (B1678402) ring, confirming the addition of an oxygen atom to the terminal nitrogen. nih.gov
Below is a table summarizing the identified degradation products of Enrofloxacin from a microbiological transformation study.
Table 1: Metabolites of Enrofloxacin Identified in Mucor ramannianus Cultures
| Compound | Elution Time (min) | Relative Peak Area (%) | Identification Method |
|---|---|---|---|
| Enrofloxacin | 13.9 | 22.0 | HPLC |
| Enrofloxacin N-oxide | 16.2 | 62.0 | HPLC, LC/ESI-MS, NMR |
| N-acetylciprofloxacin | 33.2 | 8.0 | HPLC, LC/ESI-MS |
| Desethylene-enrofloxacin | 13.3 | 3.5 | HPLC, LC/ESI-MS |
Data sourced from a study on the microbiological transformation of Enrofloxacin. nih.gov
Mechanistic Investigations of Degradation Pathways under Various Stress Conditions
The degradation of enrofloxacin can proceed through several pathways, the nature of which depends on the specific stressor.
Oxidative Degradation: The formation of Enrofloxacin N-oxide is a classic example of oxidative degradation. lgcstandards.com This occurs when the nitrogen atom in the piperazine ring is oxidized. Advanced oxidation processes (AOPs), which generate highly reactive oxygen species, have been shown to degrade enrofloxacin effectively. nih.gov Studies using peroxymonosulfate (B1194676) (PMS) have demonstrated that the piperazine ring is the primary site of reaction, leading to the formation of Enrofloxacin N-oxide via an oxygen transfer pathway. nih.govresearchgate.net
Photocatalytic Degradation: Under the influence of light and a photocatalyst, such as natural iron minerals, enrofloxacin can be degraded. nih.gov The process involves the generation of reactive oxygen species that attack the enrofloxacin molecule. The degradation pathways can lead to various intermediates, including hydroxylated derivatives and products resulting from the cleavage of the piperazine ring. researchgate.net
Microbial Degradation: As previously mentioned, microorganisms like fungi can metabolize enrofloxacin. nih.gov This biotransformation can lead to a variety of products, with Enrofloxacin N-oxide often being a major metabolite. science.govtesisenred.netscience.gov
Radiolytic Degradation: Studies involving ionizing radiation have shown that high doses can lead to the cleavage of the aromatic rings, the cyclopropyl (B3062369) group, and the piperazine ring of the enrofloxacin molecule. researchgate.net
The following table summarizes the degradation pathways of Enrofloxacin under different conditions.
Table 2: Summary of Enrofloxacin Degradation Pathways
| Stress Condition | Primary Mechanism | Key Degradation Products |
|---|---|---|
| Oxidation (e.g., with PMS) | Oxygen transfer to piperazine ring | Enrofloxacin N-oxide , Amide and aldehyde compounds |
| Photocatalysis (e.g., with Iron Oxides) | Attack by reactive oxygen species | Hydroxylated derivatives, Piperazine ring cleavage products |
| Microbial Transformation | Enzymatic metabolism | Enrofloxacin N-oxide , N-acetylciprofloxacin, Desethylene-enrofloxacin |
| Ionizing Radiation | Cleavage of molecular rings | Aliphatic hydrocarbons, NH function formation |
Information compiled from various degradation studies. nih.govresearchgate.netnih.gov
Monitoring of N-Oxide Formation as a Specific Degradation Pathway of Enrofloxacin
Given that active pharmaceutical ingredients containing amine groups are prone to forming N-oxides under oxidative stress, monitoring this specific degradation pathway is a critical aspect of quality control. lgcstandards.com The formation of Enrofloxacin N-oxide represents a significant degradation route for enrofloxacin.
Analytical methods, particularly HPLC, are employed to monitor the levels of Enrofloxacin N-oxide in drug substance and product batches over time as part of stability testing programs. The presence and quantity of this impurity can provide insights into the oxidative stress the product has been exposed to and can help in determining the shelf life of the product. lgcstandards.com
The use of a certified Enrofloxacin N-Oxide Hydrochloride reference standard is indispensable for this monitoring. It allows for the accurate identification and quantification of this specific impurity, ensuring that the drug product meets its quality specifications throughout its lifecycle.
Environmental Occurrence and Fate of Enrofloxacin N Oxide
Detection and Distribution of Enrofloxacin (B1671348) N-Oxide in Aquatic and Terrestrial Ecosystems
Enrofloxacin N-oxide, a significant metabolite of the veterinary fluoroquinolone antibiotic enrofloxacin, has been detected in various environmental compartments due to its formation from the parent compound. The presence of enrofloxacin and its metabolites in the environment is a growing concern due to potential ecological risks. nih.govmdpi.com
Enrofloxacin is frequently used in livestock and aquaculture to treat bacterial infections. mdpi.comwikipedia.org A substantial portion of the administered enrofloxacin is excreted as metabolites, including enrofloxacin N-oxide. researchgate.net These compounds enter aquatic and terrestrial ecosystems through pathways such as agricultural runoff and the discharge of wastewater from animal farms and residential sewage lagoons. nih.gov
Studies have quantified the presence of the parent compound, enrofloxacin, in various water sources. For instance, in overflows from an animal lot lagoon, the highest concentration of enrofloxacin reached 0.44 μg/L, while in residential sewage lagoon overflows, concentrations ranged from below the limit of quantification to 259 ng/L. nih.gov A receiving stream showed enrofloxacin levels between 17 and 216 ng/L. nih.gov While these studies primarily focus on the parent compound, the detection of enrofloxacin implies the concurrent presence of its metabolites like enrofloxacin N-oxide. The conversion of enrofloxacin to enrofloxacin N-oxide has been observed in laboratory studies with microorganisms. For example, the fungus Mucor ramannianus was found to transform enrofloxacin, with enrofloxacin N-oxide being the most abundant metabolite, accounting for 62% of the total absorbance after 21 days. nih.govnih.govasm.org
The distribution of these compounds is widespread, with fluoroquinolones being detected in surface water, groundwater, and soil in numerous countries. researchgate.net The persistence and binding properties of enrofloxacin in river environments suggest a long half-life, leading to the accumulation of its residues and metabolites in both soil and water. researchgate.net The development of sensitive detection methods, such as those based on DNA aptamer sensors and liquid chromatography-tandem mass spectrometry, has been crucial for monitoring enrofloxacin and its derivatives in environmental and food samples. nih.govmdpi.comnih.govresearchgate.netcityu.edu.hk
Table 1: Environmental Detection of Enrofloxacin (Parent Compound)
| Environmental Matrix | Concentration Range | Reference |
|---|---|---|
| Animal Lot Lagoon Overflow | Up to 0.44 μg/L | nih.gov |
| Residential Sewage Lagoon Overflow | < LOQ to 259 ng/L | nih.gov |
| Receiving Stream (Gans Creek) | 17–216 ng/L | nih.gov |
| Seines River, France | Below 10 ng/L | nih.gov |
| Lake Michigan, USA | Below detection limit | nih.gov |
Photocatalytic and Chemical Degradation Pathways of Enrofloxacin N-Oxide in Environmental Matrices
The degradation of enrofloxacin and its metabolites, such as enrofloxacin N-oxide, in the environment can occur through various chemical processes, including photocatalysis and oxidation. These processes are crucial in determining the persistence and ultimate fate of these compounds in aquatic and terrestrial systems.
Photocatalytic Degradation:
Photocatalysis using semiconductor materials like titanium dioxide (TiO₂) and natural iron minerals has shown potential for degrading enrofloxacin. mdpi.comresearchgate.netnih.gov Under UV or solar irradiation, these photocatalysts generate highly reactive oxygen species (ROS), such as hydroxyl radicals (HO•) and superoxide (B77818) radicals (O₂•⁻), which are the primary agents of degradation. mdpi.comnih.govnih.gov
Using TiO₂: Studies have demonstrated that TiO₂ nanomaterials can effectively degrade enrofloxacin in water. Under UVA irradiation, a treatment efficiency of over 80% was achieved for a 50 mg/L enrofloxacin solution after 2 hours. researchgate.net The degradation process was influenced by factors such as pH and the concentration of the photocatalyst. researchgate.net
Using Natural Iron Minerals: A natural iron mineral (NIM) has also been shown to act as a photocatalyst under solar light to degrade enrofloxacin. mdpi.comnih.gov The addition of hydrogen peroxide (H₂O₂) to the NIM-light system enhanced the generation of ROS, leading to the complete removal of the antibiotic. mdpi.comnih.gov
Chemical Oxidation:
Chemical oxidation processes, often involving strong oxidizing agents or catalysts, can also lead to the degradation of enrofloxacin.
Fenton and Fenton-like Processes: Nanoparticles of materials like copper oxide (CuO) and titanium carbide (TiC) have been used as catalysts in the presence of hydrogen peroxide to oxidize enrofloxacin. researchgate.net These Fenton-like reactions have achieved significant degradation, with more than 90% of enrofloxacin removed over 12 hours using CuO and TiC nanoparticles. researchgate.net The reaction rate can be accelerated by the presence of halide salts. researchgate.net
Degradation with Manganese Oxides: Natural manganese oxides (n-MnOx) have been shown to effectively degrade enrofloxacin. The degradation process involves the reduction of the higher valent manganese in n-MnOx. researchgate.net
The degradation pathways of enrofloxacin often involve the transformation of the piperazine (B1678402) ring. For instance, in an oxidation process using nanoscale zero-valent copper, the piperazine ring was transformed into an oxidized state with a carboxyl group substitution. nih.gov Similarly, degradation with natural manganese oxides is proposed to start with the dehydrogenation of the piperazine moiety, which is then further broken down. researchgate.net These degradation processes can lead to the formation of several transformation products. mdpi.comresearchgate.netnih.gov
Biotic Degradation and Transformation of Enrofloxacin N-Oxide in Environmental Microbiomes
Microbial communities in soil and aquatic sediments play a significant role in the transformation and degradation of enrofloxacin and its metabolites, including enrofloxacin N-oxide.
Fungi have been shown to be particularly effective in metabolizing enrofloxacin. The soil fungus Mucor ramannianus can transform enrofloxacin into several metabolites, with enrofloxacin N-oxide being the most prominent, accounting for 62% of the total metabolites formed. nih.govnih.govasm.org This transformation process also yielded other products like N-acetylciprofloxacin and desethylene-enrofloxacin. nih.govresearchgate.net After 21 days of incubation with M. ramannianus, only 22% of the initial enrofloxacin remained, indicating significant biotic degradation. nih.govasm.org Other fungi, such as wood-decaying basidiomycetes, can also metabolize enrofloxacin through various reactions including hydroxylation, decarboxylation, and defluorination. nih.gov
Bacterial communities native to estuarine environments have also demonstrated the ability to biodegrade enrofloxacin. nih.gov In laboratory studies, microbial cultures derived from estuarine sediments removed up to 98% of enrofloxacin. nih.gov The primary mechanism for enrofloxacin removal in these systems was identified as biodegradation. nih.gov The presence of enrofloxacin can lead to shifts in the microbial community structure, favoring the growth of specific bacterial species, particularly from the phylum Proteobacteria. nih.govnih.gov
The biodegradation of enrofloxacin can lead to the formation of other fluoroquinolones as intermediates. For example, ciprofloxacin (B1669076) and norfloxacin (B1679917) have been detected as biodegradation products of enrofloxacin in microbial cultures. nih.gov This indicates that the degradation process can involve the N-dealkylation of the piperazine ring. nih.gov
Long-Term Persistence and Formation of Secondary Transformation Products in the Environment
Enrofloxacin and its metabolites, including enrofloxacin N-oxide, can persist in the environment for extended periods. asm.orgresearchgate.net The low biodegradability and strong adsorption characteristics of fluoroquinolones contribute to their accumulation in soil and water. researchgate.net It has been reported that about 70% of quinolones may remain unaltered even after wastewater treatment. researchgate.net
The degradation of enrofloxacin, whether through biotic or abiotic pathways, leads to the formation of various secondary transformation products.
In a study on the microbial transformation of enrofloxacin by the fungus Mucor ramannianus, three main metabolites were identified:
Enrofloxacin N-oxide (62% of total absorbance)
N-acetylciprofloxacin (8.0% of total absorbance)
Desethylene-enrofloxacin (3.5% of total absorbance) nih.govnih.govasm.org
The formation of these products indicates specific metabolic pathways, such as N-oxidation of the piperazine ring and N-dealkylation to ciprofloxacin followed by acetylation. nih.gov
Photocatalytic and chemical degradation processes also generate a range of byproducts. For example, the photocatalytic degradation of enrofloxacin using a natural iron mineral resulted in the elucidation of five primary degradation products. mdpi.comnih.gov The oxidation of enrofloxacin with natural manganese oxides revealed seven different transformation products, with the initial degradation step proposed to be the dehydrogenation and subsequent breakdown of the piperazine moiety. researchgate.net Similarly, oxidation with nanoscale zero-valent copper led to the transformation of the piperazine ring, ultimately leading to mineralization into CO₂, H₂O, and other inorganic compounds. nih.gov
The persistence of these transformation products and their potential biological activity are important considerations for assessing the long-term environmental impact of enrofloxacin use.
Ecological Impact on Environmental Microbial Communities and Antimicrobial Resistance Gene Dissemination
The presence of enrofloxacin and its metabolites like enrofloxacin N-oxide in the environment can have significant ecological consequences, particularly on microbial communities and the spread of antimicrobial resistance.
Impact on Microbial Communities:
Dissemination of Antimicrobial Resistance Genes:
A major concern associated with the environmental presence of antibiotics like enrofloxacin is the promotion of antimicrobial resistance. Enrofloxacin can increase the number of drug-resistant bacteria in the environment. nih.gov Even at sub-inhibitory concentrations, enrofloxacin can promote the horizontal gene transfer of resistance genes among bacteria. nih.gov Specifically, it has been shown to facilitate the transfer of plasmid-mediated quinolone resistance (PMQR) genes, such as qnrS, between different bacterial species like Escherichia coli and Salmonella Enteritidis. nih.govresearchgate.net This transfer can occur both in laboratory settings and in the intestinal tracts of animals, leading to the development and spread of drug-resistant bacteria. nih.gov The dissemination of antibiotic resistance genes (ARGs) is a complex process influenced by various environmental factors, including the presence of substances like iron oxides which can impact bacterial transformation efficiency. frontiersin.orgnih.gov The long-term presence of enrofloxacin and its metabolites in the environment creates a selective pressure that favors the proliferation and spread of resistant bacterial strains, posing a potential threat to both animal and human health. nih.gov
Contribution of Enrofloxacin N Oxide to Antimicrobial Resistance Mechanisms
Role of N-Oxide Metabolites in the Selective Pressure for Resistant Bacterial Strains
The primary driver of selective pressure for antimicrobial resistance is the exposure of bacteria to active antimicrobial compounds. nih.gov In the case of enrofloxacin (B1671348), both the parent drug and its active metabolite, ciprofloxacin (B1669076), can persist in the animal's system and be excreted into the environment, creating conditions that favor the survival and proliferation of resistant bacterial strains. nih.govresearchgate.net
While Enrofloxacin N-oxide is a known metabolite of enrofloxacin biotransformation by fungi and mammals, studies suggest it possesses significantly less antibacterial activity than the parent compound. researchgate.netnih.gov For instance, a study on the transformation of enrofloxacin by the fungus Mucor ramannianus identified Enrofloxacin N-oxide as the major metabolite, accounting for 62% of the total absorbance, while only 22% of the parent enrofloxacin remained after 21 days. nih.govasm.org The reduced activity of such metabolites implies a diminished role in directly selecting for resistant bacteria compared to the more potent parent drug. nih.gov However, the continuous presence of even low concentrations of antibiotics or their metabolites in the environment can contribute to the selection and maintenance of resistance genes within bacterial populations. researchgate.net The administration of enrofloxacin has been shown to alter the gut microbiome and increase the abundance of antibiotic resistance genes (ARGs). nih.govasm.orgnih.gov This selective pressure is primarily attributed to the active forms of the antibiotic that diffuse from plasma into the gastrointestinal lumen. nih.gov
Cross-Resistance Patterns Associated with Exposure to Enrofloxacin N-Oxide
Cross-resistance occurs when bacteria develop resistance to one antibiotic that also confers resistance to other, structurally similar antibiotics. This is a hallmark of fluoroquinolone resistance due to the shared mechanism of action across the entire class of drugs. nih.gov The primary mechanisms, such as mutations in target genes or the expression of efflux pumps, are not specific to a single fluoroquinolone. nih.gov
Exposure to enrofloxacin is known to select for bacteria that are also resistant to ciprofloxacin and other fluoroquinolones used in both human and veterinary medicine. nih.gov For example, Campylobacter strains that developed resistance to enrofloxacin were also found to be resistant to ciprofloxacin. nih.gov Similarly, in vitro studies have demonstrated that bacterial populations made resistant to one quinolone derivative show cross-resistance to others. nih.gov
While direct studies on cross-resistance patterns resulting solely from exposure to Enrofloxacin N-oxide are limited, it is understood that the selective pressure exerted by the parent compound, enrofloxacin, is the main driver for the emergence of cross-resistant phenotypes. nih.gov Any residual antibacterial activity of the N-oxide metabolite would likely contribute to the selection of the same resistance mechanisms, thereby reinforcing the cross-resistance profile established by the parent drug. Research has shown that enrofloxacin-resistant E. coli isolates often exhibit resistance to multiple other antibiotics, including ampicillin, cephalexin, and tetracycline. singerepidemiology.org
Mechanisms of Resistance Evolution in Bacterial Populations in the Presence of N-Oxide Metabolites
Bacterial populations evolve resistance to fluoroquinolones like enrofloxacin through several key mechanisms. The presence of any active form of the antibiotic, including metabolites that retain some level of antimicrobial activity, can drive the selection of these evolutionary changes.
The most significant mechanism is the alteration of the drug's target sites: DNA gyrase and topoisomerase IV. nih.gov This occurs through spontaneous mutations in the genes that code for these enzymes, specifically in regions known as the quinolone resistance-determining regions (QRDR) of the gyrA and parC genes. mdpi.comfrontiersin.org Mutations in gyrA are typically the first step, conferring an initial level of resistance, while subsequent mutations in parC or additional mutations in gyrA lead to higher levels of resistance. nih.gov For example, substitutions at serine-83 and aspartate-87 in the GyrA protein are commonly found in resistant E. coli. frontiersin.orgnih.gov
A second major mechanism is the reduction of intracellular drug concentration through the overexpression of efflux pumps. nih.gov These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell. nih.gov Increased expression of efflux pumps has been identified as a resistance mechanism in Salmonella, E. coli, and Enterococcus strains exposed to enrofloxacin. nih.gov
A third mechanism involves plasmid-mediated quinolone resistance (PMQR). nih.govasm.org These are resistance genes located on mobile genetic elements (plasmids) that can be transferred between bacteria. PMQR genes, such as the qnr family, aac(6')-Ib-cr, and oqxAB, provide a low level of resistance but can facilitate the selection of higher-level resistance mutations. nih.govasm.orgmdpi.com Studies have confirmed the presence of qnr genes in enrofloxacin-resistant E. coli strains. nih.gov
The induction of resistance can also be linked to the overexpression of proteins involved in DNA protection and oxidative stress response, as enrofloxacin can induce oxidative stress in bacteria. nih.govwikipedia.org
Table 1: Common Amino Acid Substitutions in GyrA and ParC Associated with Fluoroquinolone Resistance in E. coli
| Gene | Common Codon | Amino Acid Substitution | Associated Resistance Level |
|---|---|---|---|
| gyrA | Ser-83 | Ser-83 -> Leu | High |
| gyrA | Asp-87 | Asp-87 -> Asn | High |
| parC | Ser-80 | Ser-80 -> Ile | Contributes to higher resistance |
| parC | Glu-84 | Glu-84 -> Gly/Lys | Contributes to higher resistance |
Source: Data compiled from multiple studies on fluoroquinolone resistance. frontiersin.orgnih.gov
Epidemiological Surveillance and Monitoring of Resistance Trends Linked to Fluoroquinolone Metabolites
Epidemiological surveillance is critical for tracking the emergence and spread of antimicrobial resistance (AMR). nih.gov Various national and international programs, such as the European Antimicrobial Resistance Surveillance Network (EARSS) and the U.S. National Antimicrobial Resistance Monitoring System (NARMS), monitor resistance trends in key pathogens from human and animal sources. nih.gov These systems collect data on the susceptibility of bacteria to a panel of antibiotics, including fluoroquinolones like ciprofloxacin. nih.govtandfonline.com
The focus remains on monitoring resistance to clinically and veterinarily relevant fluoroquinolones, as this provides the most direct information for guiding treatment decisions and public health interventions. nih.govnih.gov Studies show a correlation between the consumption of fluoroquinolones and the prevalence of resistant bacteria, underscoring the importance of monitoring the use of the parent drugs. singerepidemiology.orgnih.gov Therefore, while metabolites are a component of the antibiotic lifecycle, surveillance efforts are concentrated on the primary active compounds to manage the public health threat of AMR. nih.gov
Conclusion and Future Research Trajectories for Enrofloxacin N Oxide Hydrochloride
Synthesis of Current Research Findings and Identification of Knowledge Gaps
Current research provides a strong foundation in the parent compound, Enrofloxacin (B1671348), a fluoroquinolone antibiotic used in veterinary medicine to inhibit bacterial DNA gyrase and topoisomerase IV, thus preventing DNA replication. nih.govwikipedia.org The metabolism of enrofloxacin is known to yield several byproducts, with the N-dealkylation to Ciprofloxacin (B1669076) being the most studied pathway. nih.gov
A pivotal discovery, however, was the identification of Enrofloxacin N-oxide as a major metabolite during the microbiological transformation of enrofloxacin by the fungus Mucor ramannianus. In this model, Enrofloxacin N-oxide accounted for 62% of the total metabolites, indicating it is a significant transformation product in certain biological systems. nih.govresearchgate.net Further research has identified other minor metabolites, highlighting the complexity of enrofloxacin's degradation pathways.
Identified Metabolites of Enrofloxacin
| Metabolite Name | Method of Identification | Reference |
|---|---|---|
| Enrofloxacin N-oxide | Microbiological Transformation | nih.gov |
| N-acetylciprofloxacin | Microbiological Transformation | nih.gov |
| Desethylene-enrofloxacin | Microbiological Transformation / Fish Tissue | nih.govresearchgate.net |
| Ciprofloxacin | Animal Metabolism / Environmental Degradation | nih.govnih.gov |
| Hydroxylated congeners | Fungal Degradation | nih.gov |
| Isatin-type compound | Fungal Degradation | nih.gov |
The most significant knowledge gap is the near-complete absence of data for Enrofloxacin N-Oxide Hydrochloride itself. Its physicochemical properties, pharmacokinetic profile, biological activity (both antimicrobial and toxicological), and environmental persistence are unknown. While the N-oxide is a known metabolite, the specific properties of its hydrochloride salt have not been characterized in published literature.
Prospective Research Avenues for this compound in Drug Discovery and Environmental Science
The existing knowledge gaps point toward several crucial avenues for future research.
Drug Discovery: The discovery of Enrofloxacin N-oxide as a major metabolite raises critical questions about its role. Future research should focus on:
Synthesis and Characterization: Stable, scalable synthesis of this compound is the first step to enable detailed study.
Antimicrobial Activity: It is essential to determine if the N-oxide form retains antibacterial properties. Does N-oxidation inactivate the molecule, or does it alter its spectrum of activity? Could it be more effective against certain enrofloxacin-resistant strains?
Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is necessary. N-oxidation can alter a molecule's solubility and polarity, which could significantly change its bioavailability and tissue penetration compared to the parent drug.
Prodrug Potential: Researchers could explore if Enrofloxacin N-oxide acts as a prodrug, potentially being converted back to an active form in vivo. This could offer a different delivery or activity profile.
Environmental Science: Given that Enrofloxacin N-oxide is a product of microbial transformation, its presence in the environment where enrofloxacin is used is highly probable. nih.gov This necessitates a thorough environmental investigation.
Environmental Fate and Persistence: Studies are needed to understand the stability and degradation pathway of Enrofloxacin N-oxide in soil and aquatic environments. Its persistence may differ significantly from enrofloxacin and ciprofloxacin.
Ecotoxicity: The toxicological effects of Enrofloxacin N-oxide on non-target organisms (algae, invertebrates, fish) are completely unknown. This data is vital for a comprehensive environmental risk assessment. mdpi.comnih.gov
Analytical Method Development: Robust analytical methods must be developed to detect and quantify Enrofloxacin N-oxide in complex environmental matrices like water, sediment, and soil.
Implications for Responsible Antimicrobial Stewardship and Environmental Risk Assessment
Responsible Antimicrobial Stewardship: The widespread use of enrofloxacin is known to exert selective pressure, promoting the development of antibiotic-resistant bacteria. nih.govacs.org A comprehensive stewardship strategy must account for all active metabolites. If Enrofloxacin N-oxide possesses even weak antibacterial activity, its presence in the environment at sub-inhibitory concentrations could contribute to the selection and maintenance of resistance genes. Therefore, understanding the complete metabolic fate of enrofloxacin and the biological activity of its major metabolites is a cornerstone of responsible use.
Environmental Risk Assessment (ERA): Current ERAs for enrofloxacin focus almost exclusively on the parent compound and its main active metabolite, ciprofloxacin. mdpi.comnih.govwur.nl These assessments calculate a Hazard Quotient (HQ) by comparing the Measured Environmental Concentration (MEC) with the Predicted No-Effect Concentration (PNEC). The discovery of Enrofloxacin N-oxide as a major metabolite suggests that current ERAs are incomplete and may underestimate the total risk. nih.gov
An updated and accurate ERA requires incorporating data on Enrofloxacin N-oxide. The table below summarizes existing ecotoxicity data for enrofloxacin and ciprofloxacin, illustrating the type of information that is critically missing for its N-oxide metabolite.
Ecotoxicity Data for Enrofloxacin and its Metabolite Ciprofloxacin
| Organism | Compound | Endpoint | Value (µg/L) | Reference |
|---|---|---|---|---|
| Chlorella sp. (Green Algae) | Enrofloxacin | 72h EC50 | 111,000 | wur.nl |
| Chlorella sp. (Green Algae) | Ciprofloxacin | 72h EC50 | 23,000 | wur.nl |
| Moina macrocopa (Invertebrate) | Enrofloxacin | 48h EC50 | 69,000 | wur.nl |
| Daphnia magna (Invertebrate) | Enrofloxacin | 21d NOEC (Reproduction) | 3,300 | mdpi.com |
| Oryzias latipes (Fish) | Enrofloxacin | 40d NOEC (Survival) | 3,200 | mdpi.com |
| Rhinella arenarum (Amphibian) | Enrofloxacin | 96h (Inhibited CAT) | >10 | nih.gov |
| Various | Enrofloxacin N-oxide | Various | No Data Available | |
The potential ecological risks posed by enrofloxacin at highly contaminated sites have been noted, with hazard quotients for the parent drug sometimes exceeding thresholds, suggesting risk. mdpi.comsemanticscholar.org Without understanding the contribution of Enrofloxacin N-oxide, the full environmental burden of enrofloxacin use cannot be accurately assessed, potentially leading to inadequate risk management strategies. Future regulations and assessments must consider this entire family of related compounds to protect environmental and public health.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Enrofloxacin N-Oxide Hydrochloride?
- Answer : Synthesis typically involves oxidation of enrofloxacin followed by hydrochlorination. Characterization should include single-crystal X-ray diffraction to confirm molecular conformation (e.g., chair conformation of piperazinium rings and dihedral angles between cyclopropyl and quinoline moieties) . Purity can be assessed via chloride content tests using silver nitrate titration and colorimetric analysis of solutions .
Q. How should researchers handle stability and storage of this compound in laboratory settings?
- Answer : Avoid exposure to heat, oxidizers, and acids to prevent decomposition . Store in tightly sealed containers under controlled humidity to preserve crystallinity, as hydration states (e.g., dihydrate forms) can influence stability .
Q. What experimental precautions are critical for waste disposal after using this compound?
- Answer : Segregate waste from other chemicals and transfer to licensed biohazard waste management facilities to prevent environmental contamination. Follow protocols for neutralizing fluoroquinolone residues, which may involve photocatalytic degradation methods .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments between different analytical techniques?
- Answer : Cross-validate results using complementary methods:
- HPLC/LC-MS : Quantify impurities like Ofloxacin N-Oxide Hydrochloride .
- Chloride ion titration : Verify stoichiometric HCl content .
- X-ray crystallography : Detect crystalline impurities or polymorphic variations .
Q. What molecular interactions govern the environmental persistence of this compound?
- Answer : Photocatalytic degradation studies using TiO₂-based catalysts reveal that π-π stacking between quinoline rings and hydrogen bonding with water molecules reduce degradation efficiency. Optimizing catalyst surface charge and pH can enhance breakdown rates .
Q. How do structural modifications (e.g., N-oxidation) alter the biological activity of enrofloxacin derivatives?
- Answer : N-oxidation reduces antimicrobial efficacy by disrupting bacterial DNA gyrase binding but may enhance solubility for pharmacokinetic studies. Comparative assays using MIC (Minimum Inhibitory Concentration) and crystallography are recommended to correlate structure-activity relationships .
Q. What strategies are effective for identifying and quantifying trace impurities in this compound batches?
- Answer :
- Impurity profiling : Use LC-MS/MS with reference standards (e.g., Ofloxacin N-Oxide Hydrochloride) to detect oxidation byproducts .
- Limit tests : Apply pharmacopeial protocols for chloride ion limits (≤0.04%) via silver nitrate comparison .
Methodological Considerations
Q. How should researchers design experiments to study the hydrate forms of this compound?
- Answer : Conduct controlled crystallization trials under varying humidity. Characterize hydrates using:
- Thermogravimetric Analysis (TGA) : Measure water loss at specific temperatures.
- X-ray Diffraction (XRD) : Compare unit cell parameters with known dihydrate structures .
Q. What analytical techniques are optimal for validating batch-to-batch consistency in industrial research?
- Answer : Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
